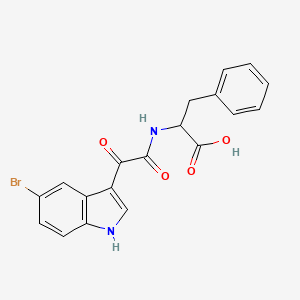

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

CAS No.:

Cat. No.: VC17313404

Molecular Formula: C19H15BrN2O4

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15BrN2O4 |

|---|---|

| Molecular Weight | 415.2 g/mol |

| IUPAC Name | 2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26) |

| Standard InChI Key | BGVUEMFLCLYMKH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound features a 5-bromoindole core linked via a 2-oxoacetamido bridge to a 3-phenylpropanoic acid moiety . The indole ring system, a privileged structure in medicinal chemistry, is substituted at the 3-position with a ketone-bearing acetamide group. This group connects to a chiral phenylalanine-derived side chain, introducing stereochemical complexity. The bromine atom at the 5-position of the indole ring enhances electron-withdrawing properties, influencing both reactivity and intermolecular interactions .

Spectroscopic Identification

Key spectral features include:

-

IR Spectroscopy: Expected absorption bands at ~3300 cm (N-H stretch), 1700-1750 cm (C=O stretching of carboxylic acid and amide), and 600-800 cm (C-Br vibration).

-

NMR Analysis: The NMR spectrum would show characteristic indole proton signals between δ 7.2-7.8 ppm, with distinct splitting patterns for the diastereotopic protons on the chiral center .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 415.2 g/mol |

| CAS Number | 97500-76-0 |

| Solubility | Limited in HO; soluble in DMSO, DMF |

| Stability | Sensitive to prolonged light exposure |

Data compiled from multiple sources .

Synthetic Methodology

Condensation Reaction Pathway

The primary synthesis route involves a three-step process:

-

5-Bromoindole Activation: Bromination at the 5-position of indole using N-bromosuccinimide under radical conditions .

-

Oxoacetamide Formation: Reaction of activated indole with oxalyl chloride to generate 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride .

-

Amide Coupling: Nucleophilic acyl substitution with L-phenylalanine derivatives using coupling agents like HATU or EDCI .

The reaction typically proceeds with moderate yields (45-60%), requiring purification via reverse-phase HPLC to achieve >95% purity.

Stereochemical Considerations

The chiral center at the β-carbon of the phenylpropanoic acid moiety introduces diastereomerism. Asymmetric synthesis approaches using chiral auxiliaries or enzymatic resolution methods are often employed to control stereochemistry .

Biochemical Applications

Pharmacokinetic Optimization

Deuteration strategies at metabolically vulnerable positions (e.g., α to carbonyl groups) could enhance metabolic stability, as demonstrated in analogous compounds . Computational ADMET predictions indicate:

-

Moderate blood-brain barrier permeability

-

High plasma protein binding (89-92%)

-

CYP3A4-mediated oxidative metabolism

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a building block for:

-

Peptidomimetic drug candidates

-

Fluorescent probes targeting tryptophan-processing enzymes

-

Metal-organic frameworks with indole-based linkers

Scale-Up Challenges

Critical issues in manufacturing include:

-

Bromine displacement during amide formation

-

Racemization at the chiral center under basic conditions

-

Purification difficulties due to polar functional groups

Process intensification using continuous flow reactors has shown promise in addressing these challenges .

| Handling Aspect | Protocol |

|---|---|

| Personal Protection | Nitrile gloves, safety goggles |

| Ventilation | Chemical fume hood |

| Spill Management | Absorb with vermiculite |

| Storage Conditions | -20°C under argon |

Future Research Directions

Therapeutic Development

-

Structure-activity relationship studies to optimize IDO1 inhibition

-

Formulation development for improved bioavailability

-

Combination therapies with immune checkpoint inhibitors

Advanced Characterization Needs

-

X-ray crystallography for absolute configuration determination

-

Radiolabeling for metabolic pathway elucidation

-

High-throughput screening against epigenetic targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume